3-(4-fluorophenyl)-1-methyl-1h-pyrazole
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Overview
Description
3-(4-fluorophenyl)-1-methyl-1h-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole typically involves the condensation of 4-fluorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone. One common method involves the reaction of 4-fluorophenylhydrazine hydrochloride with ethyl acetopyruvate in the presence of potassium acetate in ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-1h-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but has different substituents, leading to distinct properties and applications.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: This derivative has a carboxylic acid group, which can influence its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9FN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
InChI Key |
XCWRMRZJDBUEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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